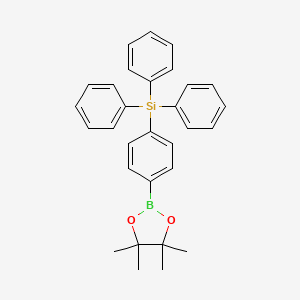

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Vue d'ensemble

Description

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a complex organosilicon compound that features a boronic ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of (3-bromophenyl)triphenylsilane with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as hexyllithium . The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature and stirring overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.

Solvents: THF, toluene, and ethanol are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Applications De Recherche Scientifique

Organic Synthesis

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is primarily utilized as a reagent in:

- Suzuki-Miyaura Coupling Reactions: It acts as a boronic ester that facilitates the formation of carbon-carbon bonds when reacted with aryl halides in the presence of palladium catalysts. This reaction is crucial for synthesizing biaryl compounds and other complex organic molecules.

Materials Science

The compound plays a significant role in the development of advanced materials:

- Conjugated Microporous Polymers (CMPs): These materials are used in gas storage and separation technologies due to their high surface area and tunable porosity.

Catalysis

As a ligand in various catalytic processes:

- It enhances reaction efficiency and selectivity in cross-coupling reactions. The presence of the boronate group allows for better interaction with metal catalysts.

Recent studies have explored the potential biological activities of this compound:

Anticancer Potential

Research indicates that boronic acids can modulate biological pathways involved in cancer progression:

- Mechanism of Action: The compound may disrupt proteasomal activity in cancer cells leading to apoptosis (programmed cell death). This mechanism could be particularly relevant for targeting cancer cells resistant to conventional therapies.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Suzuki-Miyaura Coupling Efficiency: A study demonstrated that the compound significantly improved yields in the synthesis of biaryl compounds compared to traditional boronic acids due to its sterically hindered nature which aids in selectivity .

- Material Development: Research highlighted the use of this silane compound in creating novel polymeric materials with enhanced gas adsorption properties .

- Biological Activity Analysis: Investigations into its anticancer properties revealed that derivatives containing boronate groups can effectively induce apoptosis in specific cancer cell lines .

Mécanisme D'action

The mechanism of action for Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination steps.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is unique due to its combination of a boronic ester group with a triphenylsilane moiety

Activité Biologique

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS No. 1197180-13-4) is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, applications in various research areas, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C30H31BO2Si

Molecular Weight: 462.46 g/mol

Appearance: White solid

Purity: >97%

The compound features a triphenylsilane core substituted with a boronate group derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This structure is significant for its reactivity and potential interactions in biological systems.

Synthesis Methods

This compound can be synthesized through several methods. A typical synthesis involves the reaction of triphenylsilane with a boron-containing reagent under controlled conditions. The following steps outline a common synthetic route:

-

Reagents Preparation:

- Triphenylsilane

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl compound

-

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: Controlled cooling to -78°C followed by warming to room temperature

- Reaction Time: Approximately 16 hours

- Product Isolation:

Anticancer Potential

Boronic acids are also being explored for their potential anticancer properties. The ability of triphenylsilane derivatives to modulate biological pathways involved in cancer progression is under investigation.

- Research Findings: Compounds featuring boronate groups have been shown to disrupt proteasomal activity in cancer cells, leading to apoptosis (programmed cell death). This mechanism is particularly relevant in targeting cancer cells that exhibit resistance to conventional therapies .

Applications in Research

This compound is primarily used in:

- Organic Synthesis: As a reagent in Suzuki coupling reactions for forming carbon-carbon bonds.

- Material Science: In the development of conjugated microporous polymers (CMPs), which have applications in gas storage and separation technologies .

- Pharmaceutical Development: Investigated for its role as a building block in drug design and development due to its unique reactivity profile.

Propriétés

IUPAC Name |

triphenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-20-22-28(23-21-24)34(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBXANUHHVHRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.